molecular formula C20H17N3O6S B2896197 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040636-30-3

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2896197
CAS No.: 1040636-30-3
M. Wt: 427.43
InChI Key: XWBAPZIMUMVSEL-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.
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Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-di(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with pyrazolo[3,4-b]pyridine frameworks. The presence of the 1,1-dioxidotetrahydrothiophen moiety is significant as it enhances the compound's metabolic stability and biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its antiproliferative effects and interaction with specific biological targets.

Antiproliferative Activity

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • MV4-11 (biphenotypic B myelomonocytic leukemia)
    • K562 (chronic myeloid leukemia)
    • MCF-7 (human breast cancer)

The compound demonstrated a dose-dependent reduction in cell viability, suggesting a strong potential for use in cancer therapeutics .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Induction of Apoptosis : The compound activates apoptotic pathways by inducing poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation. This leads to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in a significant decrease in the expression levels of proliferating cell nuclear antigen (PCNA), indicating an arrest in the cell cycle progression .

Case Study 1: In Vitro Evaluation

In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, this compound was shown to inhibit the proliferation of MV4-11 cells significantly. The half-maximal inhibitory concentration (IC50) was determined to be around 5 µM, showcasing its potential efficacy as an anticancer agent .

Case Study 2: Mechanistic Insights

Another study highlighted the compound's ability to induce autophagy-related protein LC3 fragmentation alongside apoptosis markers. This dual mechanism suggests that the compound not only triggers cell death but also modulates autophagic processes, which are crucial in cancer biology .

Comparative Analysis with Related Compounds

Compound NameIC50 (µM)Mechanism of ActionTarget
This compound5Induces apoptosis and autophagyMV4-11
Related Pyrazole Compound10PARP inhibitionK562
Another Derivative15Cell cycle arrestMCF-7

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-3,6-bis(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-27-20(24)13-10-14(15-4-2-7-28-15)21-19-17(13)18(16-5-3-8-29-16)22-23(19)12-6-9-30(25,26)11-12/h2-5,7-8,10,12H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBAPZIMUMVSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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